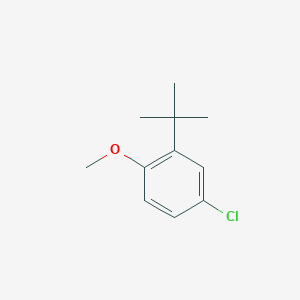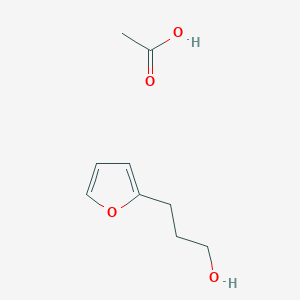
Indium--lanthanum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–lanthanum (1/1) is a compound formed by the combination of indium and lanthanum in a 1:1 ratio. Both indium and lanthanum belong to the group of rare earth elements, known for their unique properties and applications in various fields. Indium is a post-transition metal with notable applications in electronics, while lanthanum is a lanthanide with significant roles in catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (1/1) can be achieved through various synthetic routes. One common method involves the co-doping of ceria with indium and lanthanum using a citric acid-nitrate sol-gel method. This method ensures a homogeneous distribution of the cations and results in high-density materials .
Industrial Production Methods: Industrial production of indium–lanthanum (1/1) typically involves high-temperature processes to ensure the proper mixing and reaction of the elements. The solubility of lanthanum in indium and gallium-indium alloys has been studied extensively, providing insights into the optimal conditions for producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Indium–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, being a lanthanide, tends to react with oxygen to form oxides, while indium can participate in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving indium–lanthanum (1/1) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds. For example, the reaction of indium–lanthanum (1/1) with oxygen results in the formation of indium oxide and lanthanum oxide.
Applications De Recherche Scientifique
Indium–lanthanum (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, including high-performance alloys and ceramics.
Mécanisme D'action
The mechanism of action of indium–lanthanum (1/1) involves its ability to interact with various molecular targets and pathways. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . Similarly, indium complexes have been shown to emit Auger electrons, making them useful in medical applications .
Comparaison Avec Des Composés Similaires
Lanthanum Oxide: Similar in its reactivity with oxygen and its applications in catalysis.
Indium Oxide: Shares similar electronic properties and is used in electronics and materials science.
Gallium–lanthanum Compounds: These compounds also exhibit unique properties and are used in various industrial applications.
Uniqueness: Indium–lanthanum (1/1) stands out due to its unique combination of properties from both indium and lanthanum
Propriétés
Numéro CAS |
12136-30-0 |
|---|---|
Formule moléculaire |
InLa |
Poids moléculaire |
253.723 g/mol |
Nom IUPAC |
indium;lanthanum |
InChI |
InChI=1S/In.La |
Clé InChI |
IJXBFRYFPMTDHA-UHFFFAOYSA-N |
SMILES canonique |
[In].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
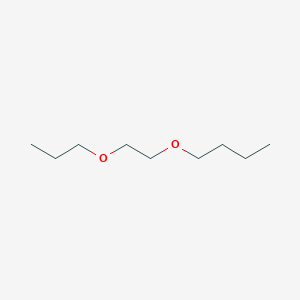
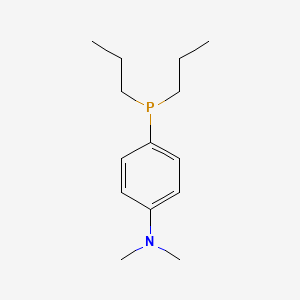
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
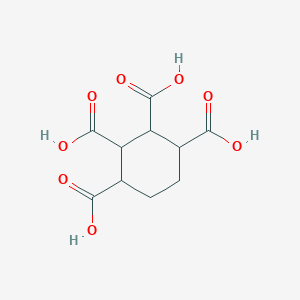

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

